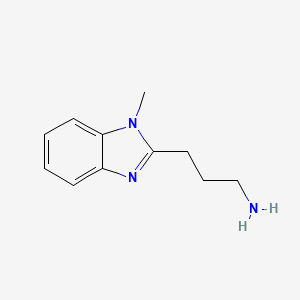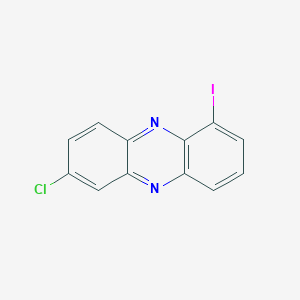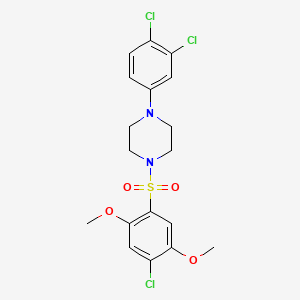![molecular formula C15H20O B2810183 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287334-60-3](/img/structure/B2810183.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[111]pentanyl]methanol is an organic compound characterized by its unique bicyclo[111]pentane structure, which is a highly strained and rigid framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors under high-pressure conditions.
Introduction of the 2,4,6-trimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzene and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学研究应用
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: Used in the development of advanced materials with unique properties, such as high strength and rigidity.
作用机制
The mechanism by which [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity, leading to unique biological effects.
相似化合物的比较
Similar Compounds
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: shares similarities with other bicyclo[1.1.1]pentane derivatives, such as [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]amine and [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]chloride.
Tris(2,4,6-trimethoxyphenyl)phosphine: is another compound with a similar aromatic substitution pattern but differs in its core structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the rigid bicyclo[1.1.1]pentane core and the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5,16H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXUCYDMBKVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
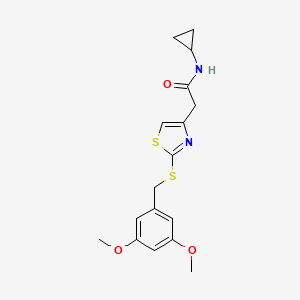
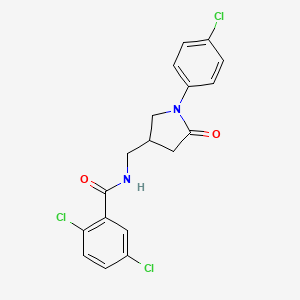

![(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)
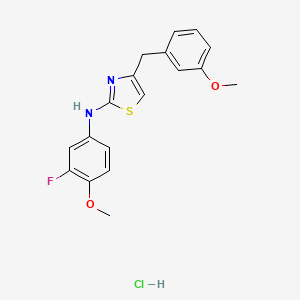


![N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2810115.png)
